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Compound of Interest

Compound Name: Alk5-IN-82

Cat. No.: B15542356

Disclaimer: As of December 2025, publicly available data specifically identifying "Alk5-IN-82" is
limited. This guide provides a comprehensive structural and mechanistic analysis based on
well-characterized ALKS5 inhibitors, offering a representative framework for understanding the
interaction of novel inhibitors with the ALK5 kinase.

Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta receptor 1
(TGF-BR1), is a serine/threonine kinase that is a critical component of the TGF-[3 signaling
pathway.[1] This pathway is integral to a multitude of cellular processes, including growth,
differentiation, and apoptosis.[2][3] Dysregulation of TGF-B/ALKS5 signaling is implicated in the
progression of various diseases, particularly in promoting tumor growth and metastasis in
cancer and the advancement of fibrotic diseases.[2][4] Consequently, the development of small
molecule inhibitors targeting ALK5 has become a significant therapeutic strategy.

This technical guide provides an in-depth overview of the structural and mechanistic aspects of
ALKS5 inhibition, intended for researchers, scientists, and drug development professionals.

Mechanism of Action of ALK5 Inhibitors

ALKS5 inhibitors typically function as ATP-competitive inhibitors, targeting the kinase domain of
the ALK5 receptor. The binding of these inhibitors prevents the phosphorylation of downstream
signaling molecules, primarily SMAD2 and SMAD3, which in turn blocks the translocation of the
SMAD2/3-SMAD4 complex to the nucleus and subsequent gene transcription. This targeted
inhibition effectively curtails the pro-tumorigenic and pro-fibrotic effects of aberrant TGF-[3
signaling.
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Quantitative Data for Representative ALKS5 Inhibitors

The following table summarizes the in vitro potency of several well-characterized ALK5

inhibitors. This data provides a comparative landscape for the evaluation of novel inhibitory

compounds.
Compound Target IC50 (nM) Assay Type Reference
A-83-01 ALKS5 12 Cell-free
ALK4 45 Cell-free
ALK7 7.5 Cell-free
Galunisertib
TBRI (ALK5) 56 Cell-free
(LY2157299)
RepSox ALK5 23 ATP binding
ALKS
Autophosphoryla 4 Cell-free
tion
SD-208 TBRI (ALK5) 48 Cell-free
GW788388 ALK5 18 Cell-free
R-268712 ALKS5 25 Not Specified
TP0427736 ALKS 2.72 Not Specified
ALKS 836 Not Specified
BIBF-0775 TBRI (ALK5) 34 Not Specified
Vactosertib N
ALK4 13 Not Specified
(TEW-7197)
ALK5 11 Not Specified

Signaling Pathway
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The canonical TGF-f3 signaling cascade is initiated by the binding of a TGF-[3 ligand to the type
Il receptor (TBRII), which then recruits and phosphorylates the type | receptor, ALK5. This
phosphorylation event activates the kinase domain of ALK5, leading to the phosphorylation of
the downstream effectors SMAD2 and SMAD3. The phosphorylated R-SMADs then form a
complex with SMAD4, which translocates to the nucleus to regulate the transcription of target
genes.
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Canonical TGF-B/ALKS5 signaling pathway and the inhibitory action of Alk5-IN-82.

Experimental Protocols

In Vitro ALK5 Kinase Assay

This protocol outlines a general procedure for determining the in vitro potency of a test
compound against the ALK5 kinase.

1. Materials and Reagents:
e Recombinant human ALK5 kinase domain

« Biotinylated peptide substrate (e.g., a generic serine/threonine kinase substrate)
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ATP (Adenosine triphosphate)
Test compound (e.g., Alk5-IN-82)

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCI2, 1 mM DTT, 0.01%
Tween-20)

Detection reagent (e.g., Streptavidin-conjugated horseradish peroxidase)
Substrate for detection reagent (e.g., TMB)
Microtiter plates (e.g., 96-well)
Plate reader
. Procedure:

Serially dilute the test compound in DMSO, followed by a further dilution in the kinase
reaction buffer.

Add the ALK5 enzyme to the wells of a microtiter plate containing the diluted inhibitor.

Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60
minutes).

Stop the reaction by adding a stop solution (e.g., EDTA).
Add the detection reagent and incubate to allow binding to the biotinylated substrate.

Add the substrate for the detection reagent and measure the resulting signal using a plate
reader.

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.
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Experimental workflow for an in vitro kinase inhibition assay.

Structural Insights
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Crystallographic studies of ALK5 in complex with various inhibitors have provided a detailed
understanding of the molecular interactions that govern potency and selectivity. These studies
reveal that inhibitors typically bind to the ATP-binding pocket of the ALK5 kinase domain,
forming key hydrogen bonds with the hinge region residues. Additional interactions with other
residues in the active site contribute to the high affinity and selectivity of these compounds. The
structural analysis of these complexes is crucial for the rational design and optimization of
novel ALK5 inhibitors. For a comprehensive structural analysis, researchers are encouraged to
consult publicly available crystal structures in the Protein Data Bank (PDB).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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